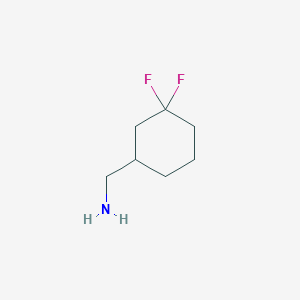

(3,3-Difluorocyclohexyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluorocyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHHSYYOTFOMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379151-12-8 | |

| Record name | (3,3-difluorocyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry Applications and Pharmacological Relevance of 3,3 Difluorocyclohexyl Methanamine Scaffolds

Role of (3,3-Difluorocyclohexyl)methanamine as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" refers to molecular frameworks that can serve as ligands for a diverse range of biological targets by modifying functional groups. nih.govnih.gov While the this compound moiety may not be as universally cited as classic examples like benzodiazepines, its growing presence in chemical libraries for drug discovery and its investigation in targeted therapeutic programs suggest its value as a modern privileged scaffold. nih.govresearchgate.netresearchgate.net

The utility of this scaffold in rational drug design stems from the unique properties conferred by the gem-difluorinated cyclohexane (B81311) ring. The introduction of the CF2 group can significantly impact a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity. nih.govcymitquimica.comchemrxiv.org The gem-difluoro substitution on the cyclohexane ring creates a stable, non-aromatic, three-dimensional structure that can effectively explore chemical space, a desirable trait in modern drug discovery which seeks to move beyond flat, two-dimensional molecules. nih.gov

Commercial availability from suppliers like Enamine, who offer libraries of unique difluoro-substituted cyclic amines for drug design, underscores the scaffold's recognized potential in the pharmaceutical industry. nih.govcymitquimica.com This accessibility allows for its ready integration into fragment-based drug discovery (FBDD) programs and high-throughput screening campaigns, accelerating the identification of novel bioactive compounds. nih.gov The development of scalable synthetic routes further enhances its applicability in creating diverse compound libraries for exploring a wide range of biological targets. chemrxiv.org

Therapeutic Area Investigations Involving this compound Analogues

The this compound scaffold and its derivatives have been investigated in several key therapeutic areas, leveraging the unique properties of the gem-difluoro group to tackle complex diseases.

Research in Neurological Disorders and Central Nervous System Targets

While specific examples of this compound derivatives in clinical or advanced preclinical stages for neurological disorders are not prominently documented in the public literature, the structural motif is highly relevant for CNS drug discovery. The challenge in developing drugs for CNS disorders often lies in achieving adequate blood-brain barrier (BBB) penetration and metabolic stability. nih.gov The introduction of fluorine is a well-established strategy to enhance these properties. nih.gov

Fragment-based drug discovery (FBDD) has become a powerful strategy for CNS targets, and scaffolds like this compound are ideal starting points. nih.govfrontiersin.org Their three-dimensional nature and the ability of the fluorine atoms to modulate pKa and lipophilicity can be fine-tuned to optimize brain penetration and target engagement. The development of novel therapies for conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain often involves targeting complex proteins where the specific conformational constraints and electronic properties of this scaffold could offer advantages. nih.govnih.gov

Contributions to Anticancer Agent Development and Multidrug Resistance Reversal

In oncology, the quest for novel chemical entities with improved efficacy and the ability to overcome resistance is perpetual. Fluorinated scaffolds are frequently employed in the design of modern anticancer agents. nih.govresearchgate.net The this compound moiety can serve as a non-aromatic bioisostere for other cyclic systems, potentially improving the pharmacokinetic profile of a drug candidate. The metabolic stability conferred by the gem-difluoro group is particularly advantageous in oncology, as it can lead to longer half-lives and improved tumor exposure.

Although direct examples of this compound-based anticancer drugs are scarce in published literature, the principles of its design are relevant. For instance, the modification of existing pharmacophores with such a scaffold could lead to novel kinase inhibitors or agents that disrupt protein-protein interactions. nih.gov The structural rigidity and unique electronic nature of the scaffold could allow for novel binding modes within target proteins, potentially leading to new mechanisms of action or the ability to overcome resistance mutations.

Applications in Antimicrobial Research and Development

A significant application of the this compound scaffold has been demonstrated in the development of novel antibacterial agents. In a notable study by GlaxoSmithKline aimed at discovering new treatments for tuberculosis, researchers synthesized and evaluated a series of Lysyl-tRNA synthetase (LysRS) inhibitors. acs.org This work included derivatives containing 2,2-, 3,3-, and 4,4-difluorocyclohexyl groups to block metabolic vulnerabilities. acs.org

The study found that substitution with a difluorocyclohexyl ring at a key position was well-tolerated and resulted in a good in vitro metabolic profile. acs.org This highlights the utility of the this compound scaffold in designing metabolically robust antimicrobial agents. The findings from this research provide a clear example of the scaffold's incorporation into a rational drug design program targeting an infectious disease.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic study of how structural modifications affect the biological activity of a compound is crucial in medicinal chemistry. For derivatives of this compound, a key focus of SAR studies is the impact of the fluorine atoms.

Elucidation of Fluorine Substitution Effects on Biological Activity and Selectivity Profiles

The introduction of a gem-difluoro group onto a cyclohexane ring has profound and predictable effects on the molecule's physicochemical properties, which in turn influence its biological activity.

Physicochemical Effects:

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the neighboring aminomethyl group. This inductive effect reduces the basicity of the amine compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties like solubility and cell permeability.

Metabolic Stability: One of the primary reasons for incorporating a gem-difluoro group is to enhance metabolic stability. The C-F bond is significantly stronger than a C-H bond, making the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. In the study on LysRS inhibitors, the introduction of the difluorocyclohexyl moiety was specifically done to block metabolic vulnerabilities, and these derivatives were found to have a good in vitro metabolic profile. acs.org

Biological Activity and Selectivity: The research on LysRS inhibitors for tuberculosis provides a direct comparison of the different positional isomers of the difluorocyclohexyl ring. acs.org In this specific series, while substitution at the 2,2-, 3,3-, and 4,4-positions was tolerated, all the difluoro derivatives displayed a decrease in activity in the Minimum Inhibitory Concentration (MIC) assay compared to the unsubstituted cyclohexyl analog. acs.org

This finding underscores a critical aspect of SAR: while the introduction of fluorine can successfully improve metabolic stability, it may come at the cost of reduced target affinity or cellular potency. The change in conformation and electronic distribution caused by the CF2 group at the 3-position can alter the precise fit of the molecule into the binding pocket of the target enzyme. Despite the reduced potency in this specific assay, the improved metabolic profile could still result in a superior in vivo drug candidate. These results highlight the delicate balance that must be achieved in drug design between optimizing for potency and for pharmacokinetic properties.

Analysis of Conformational Preferences and Their Influence on Molecular Recognition

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic systems like the this compound scaffold, conformational preferences play a pivotal role in how the molecule interacts with its biological target. The introduction of a gem-difluoro group at the C3 position of the cyclohexane ring significantly influences its conformational equilibrium.

The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the two fluorine atoms are fixed to the same carbon. The chair conformation of the ring will position the aminomethyl group in either an axial or equatorial position. The relative stability of these conformers is influenced by several factors, including steric hindrance and stereoelectronic effects.

The gem-difluoro group itself introduces unique stereoelectronic effects. The strong electronegativity of the fluorine atoms can influence the electron distribution within the ring and affect the stability of different conformers. While specific experimental data on the conformational preferences of this compound is not extensively documented in publicly available literature, studies on related gem-difluorinated cycloalkanes provide valuable insights. For instance, research on functionalized gem-difluorinated cycloalkanes has shown that the influence of the CF2 moiety on the acidity or basicity of nearby functional groups, such as amines, is primarily governed by the inductive effect of the fluorine atoms. nih.gov This effect is comparable between acyclic and cyclic aliphatic compounds. nih.gov

The conformational preference of the aminomethyl substituent (axial vs. equatorial) is critical for molecular recognition. The spatial orientation of the amine is a key determinant for forming ionic bonds, hydrogen bonds, or other interactions with amino acid residues in a protein's binding pocket. An equatorial position is generally favored for larger substituents on a cyclohexane ring to avoid unfavorable 1,3-diaxial interactions. However, the presence of the gem-difluoro group can alter the electronic and steric landscape, potentially influencing this equilibrium.

The influence of these conformational preferences on molecular recognition is profound. A subtle shift in the conformational equilibrium can dramatically alter the binding affinity and selectivity of a molecule for its target. For example, the precise positioning of the aminomethyl group, dictated by the ring's conformation, will determine its ability to engage with key recognition sites on a receptor or enzyme.

Principles of Rational Design for Modulating Potency and Efficacy of Analogues

The this compound scaffold serves as a versatile building block for the rational design of novel therapeutic agents. The gem-difluoro group offers several advantages that can be exploited to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

One of the key principles in the rational design of analogues is the use of the difluoromethylene (CF2) group as a bioisostere. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its chemical structure, but which can improve its biological properties. The CF2 group is often considered a bioisostere of a carbonyl group (C=O), a hydroxyl group (-OH), or even a methylene (B1212753) group (-CH2-) with altered electronic properties. This bioisosteric replacement can lead to enhanced metabolic stability, as the C-F bond is significantly stronger than a C-H bond and less susceptible to enzymatic oxidation. Studies on gem-difluorinated cycloalkanes have shown that this modification can either not affect or slightly improve metabolic stability. nih.gov

The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the neighboring aminomethyl group. This modulation of basicity can be a critical design element. A lower pKa can reduce unwanted interactions with off-target proteins, such as hERG, which can lead to cardiac toxicity. Furthermore, it can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below illustrates the effect of gem-difluorination on the pKa of a related cyclobutylamine.

Table 1: Comparison of pKa Values for Amines

| Compound | pKa |

|---|---|

| Cyclobutylamine | 10.4 |

| 3,3-Difluorocyclobutylamine | 8.8 |

Data derived from studies on functionalized cycloalkanes.

The rational design process often involves a multi-parameter optimization, balancing potency, selectivity, and ADME properties. The this compound scaffold provides a valuable platform for this process. By systematically modifying other parts of the molecule while retaining the difluorinated cyclohexane core, medicinal chemists can fine-tune the properties of the resulting analogues to achieve the desired therapeutic profile. This approach has been successfully applied in various drug discovery programs, where the introduction of fluorinated motifs has led to the development of improved drug candidates.

Computational and Theoretical Investigations of Difluorinated Cyclohexylamines

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as (3,3-Difluorocyclohexyl)methanamine, might bind to a biological target, like a protein receptor or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and optimizing their interactions.

For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the binding energy. The fluorinated cyclohexane (B81311) moiety could participate in various non-covalent interactions. While fluorine is a poor hydrogen bond acceptor, it can engage in favorable interactions with hydrophobic pockets and aromatic residues. nih.gov The amine group, being basic, can form crucial salt bridges or hydrogen bonds with acidic residues in the target protein.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing for the observation of conformational changes and the stability of interactions over time. biorxiv.orgnih.gov An MD simulation of this compound bound to a protein would reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. nih.gov The conformational preferences determined by quantum chemical calculations would be critical for selecting the initial ligand pose for these simulations.

The following table outlines a hypothetical docking result for this compound with a generic protein kinase, illustrating the types of data generated.

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Hydrogen Bonds | 2 | Amine group interacting with Asp165 |

| Hydrophobic Interactions | 5 | Cyclohexane ring with Leu25, Val33, Ala50 |

| van der Waals Contacts | 20 | Overall good shape complementarity |

Note: This table represents a hypothetical outcome of a molecular docking simulation.

Prediction of Electronic and Stereoelectronic Effects of Fluorine on Amine Basicities (pKa)

The basicity of the amine group, quantified by its pKa value, is a critical parameter for its biological activity and pharmaceutical properties. The presence of the electron-withdrawing gem-difluoro group is expected to have a significant impact on the pKa of the aminomethyl group in this compound.

The inductive effect of fluorine atoms pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. libretexts.orgmasterorganicchemistry.com This effect generally leads to a decrease in the basicity (a lower pKa value) of the amine compared to its non-fluorinated counterpart. The magnitude of this effect depends on the distance between the fluorine atoms and the amine group. In this case, the fluorines are at the 3-position relative to the aminomethyl group at the 1-position.

Computational methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental measurements. blackthorn.aichemrxiv.org These methods can range from empirical approaches based on quantitative structure-activity relationships (QSAR) to more rigorous quantum chemical calculations that determine the free energy change of protonation. mdpi.com For fluorinated compounds, specialized machine learning models have been developed to improve the accuracy of pKa predictions, as standard methods often struggle due to the unique properties of fluorine. blackthorn.aichemrxiv.org

A comparative table of predicted pKa values for cyclohexylmethanamine and its difluorinated analog is presented below to illustrate the expected trend.

| Compound | Predicted pKa | Effect of Fluorination |

| Cyclohexylmethanamine | ~10.6 | - |

| This compound | ~9.5 | Decrease in basicity due to inductive effect |

Note: The pKa values are approximate and for illustrative purposes. Actual values would require specific computational or experimental determination.

Mechanistic Insights into Fluorination Reactions and Transformations via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the introduction of fluorine into organic molecules and subsequent transformations of fluorinated compounds. Understanding these mechanisms can help optimize reaction conditions and predict the outcomes of new synthetic routes.

The synthesis of this compound would likely involve the fluorination of a suitable cyclohexanone (B45756) precursor, followed by conversion of a functional group to the aminomethyl group. Theoretical studies on fluorination reactions, for instance, using reagents like Selectfluor, have provided detailed insights into the reaction pathways, identifying whether the mechanism is a single electron transfer (SET) or a nucleophilic substitution (SN2) type process. researchgate.netrsc.org

Computational investigations into the C-F bond activation of fluoroarenes have also shed light on the reactivity of fluorinated compounds. nih.gov While the C-F bond is generally strong, it can be activated under certain conditions, and theoretical studies can predict the feasibility of such transformations. For this compound, computational methods could be used to explore its reactivity in various chemical environments, for example, the stability of the difluorinated ring under different pH conditions or in the presence of reactive species.

A hypothetical reaction pathway for the synthesis of a difluorinated cyclohexane derivative could be modeled to determine the transition state energies and identify the rate-determining step. The table below outlines the type of data that could be generated from a computational study of a key fluorination step.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Type |

| Enolate formation | 15.2 | Acid/base reaction |

| Nucleophilic attack on fluorinating agent | 25.8 | Rate-determining step |

| Product formation | -5.4 | Exergonic |

Note: This table provides a simplified, hypothetical example of the insights gained from computational mechanistic studies.

No Publicly Available Data on the Biological and Biochemical Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological and biochemical mechanisms of the chemical compound this compound.

Extensive queries aimed at elucidating the compound's interactions with molecular targets, its metabolic profile, and its effects on cellular processes have yielded no specific research findings. Consequently, an article detailing the biological and biochemical mechanism of action of this compound as per the requested outline cannot be generated at this time.

The requested sections for the article were:

Biological and Biochemical Mechanism of Action Studies

Design and Application of Biochemical Assays for Functional Characterization

Without any primary or secondary research data on (3,3-Difluorocyclohexyl)methanamine, it is not possible to provide a scientifically accurate and informative discussion on these topics. The compound does not appear in publicly accessible studies related to enzyme inhibition or receptor binding, nor are there any published reports on its metabolic fate, pharmacokinetic properties, or its potential as a modulator of efflux pumps like P-glycoprotein. Furthermore, the search did not uncover any specific biochemical assays that have been designed or utilized for the functional characterization of this particular molecule.

It is important to note that the absence of information does not necessarily signify a lack of activity, but rather that research on this specific compound has not been published in the public domain. New chemical entities are often synthesized and investigated in private research and development settings, with findings remaining proprietary for extended periods.

Until research on this compound is published and becomes publicly accessible, a detailed article on its biological and biochemical mechanisms cannot be compiled.

Future Research Trajectories and Innovations in 3,3 Difluorocyclohexyl Methanamine Chemistry

Development of Next-Generation Fluorination Reagents and Catalytic Methodologies

The synthesis of gem-difluorinated compounds like (3,3-Difluorocyclohexyl)methanamine often relies on specialized and sometimes hazardous fluorinating agents. Future research is directed towards the development of safer, more efficient, and selective fluorination methods.

Recent advancements have focused on metal-free fluorination strategies. For instance, the use of Selectfluor in a one-pot synthesis has been shown to be effective for the difluorination of amines. rsc.org This method is advantageous due to its use of a safer fluorine source, mild reaction conditions, and the absence of metal catalysts. rsc.org The use of water as a co-solvent further enhances its green credentials, making it a scalable and sustainable option. rsc.org

Another area of development is the use of more benign deoxyfluorination reagents to replace traditional ones like DAST (diethylaminosulfur trifluoride). nih.govacs.org Researchers are exploring the use of sulfur hexafluoride (SF6), a potent greenhouse gas, as a feedstock for generating new fluorinating agents. acs.org This approach not only provides a less hazardous alternative but also valorizes a problematic industrial gas. acs.org

Table 1: Comparison of Traditional and Next-Generation Fluorination Reagents

| Feature | Traditional Reagents (e.g., DAST) | Next-Generation Reagents (e.g., Selectfluor, SF6-derived) |

| Hazard Profile | Often toxic, corrosive, and/or explosive | Generally safer and easier to handle rsc.org |

| Reaction Conditions | Can require harsh conditions | Often milder and more functional group tolerant rsc.org |

| Sustainability | Based on non-renewable resources | Can utilize waste products (e.g., SF6) or greener solvents rsc.orgacs.org |

| Scalability | Can be challenging to scale up safely | Designed for improved scalability rsc.org |

Catalytic methodologies are also evolving. While transition metal catalysis has been a mainstay, there is a growing interest in organophotoredox catalysis for direct C-H difluoromethylation of heterocycles, which could be adapted for the synthesis of precursors to compounds like this compound. nih.gov This method uses organic dyes as photocatalysts and often employs green oxidants like molecular oxygen, avoiding the need for metal additives. nih.gov

Advanced Applications in Chemical Biology and Molecular Probe Development

The unique properties of fluorinated compounds make them ideal for applications in chemical biology and as molecular probes. The introduction of fluorine can enhance metabolic stability and alter the electronic properties of a molecule, which is highly desirable for in vivo applications. alfa-chemistry.com

Fluorescent molecular probes are indispensable tools for imaging and monitoring biological processes. nih.gov The development of small-molecule fluorescent probes has enabled real-time in vivo monitoring of subcellular environments. nih.gov The this compound scaffold could be incorporated into the design of novel probes. For example, fluorinated boronic acid-based probes have been successfully used for glucose sensing. nih.gov The difluoromethyl group can act as a bioisostere for other functional groups, potentially improving the selectivity and pharmacokinetic properties of these probes.

Furthermore, the development of probes targeting specific biomarkers, such as enzymes or proteins overexpressed in diseases like cancer, is a significant area of research. nih.gov The difluorocyclohexyl moiety could be a key component in designing probes with enhanced binding affinity and specificity.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com These technologies are being increasingly applied to the de novo design of novel molecules with desired properties. schrodinger.commdpi.com

For the design of new fluorinated amines, generative AI models like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) can be trained on large datasets of existing molecules to generate novel structures with predicted properties. mdpi.commdpi.com These models can explore vast chemical spaces to identify new scaffolds with improved potency, selectivity, and pharmacokinetic profiles. schrodinger.com For instance, machine learning models are being developed to predict key physicochemical properties like lipophilicity (LogP) and acidity/basicity (pKa) for fluorinated compounds, which is crucial for early-stage drug discovery. chemrxiv.org

Table 2: Applications of AI/ML in Fluorinated Amine Chemistry

| Application Area | AI/ML Technique | Potential Impact |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) mdpi.commdpi.com | Generation of novel fluorinated amine structures with desired properties. schrodinger.com |

| Property Prediction | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) researchgate.net | Accurate prediction of physicochemical and biological properties. chemrxiv.org |

| Reaction Optimization | Machine Learning Algorithms | Optimization of reaction conditions for higher yields and selectivity. |

| Retrosynthesis Planning | AI-powered retrosynthesis tools | Identification of efficient synthetic routes to target molecules. |

The integration of AI with automated synthesis platforms can further accelerate the design-make-test-analyze cycle, enabling rapid optimization of lead compounds. springernature.com

Exploration of Sustainable and Green Chemistry Principles in Fluorinated Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to design processes that are less hazardous, more atom-economical, and use renewable resources. acs.orgwordpress.comechemi.com

For the synthesis of this compound and other fluorinated amines, this translates to several key areas of research:

Use of Safer Solvents and Reagents: As discussed earlier, replacing hazardous reagents like DAST with safer alternatives is a major focus. nih.govacs.org Additionally, minimizing the use of volatile organic solvents by employing mechanochemical synthesis (solvent-free grinding) or using greener solvents like water is being explored. rsc.orgmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Catalysis: The use of highly selective catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. echemi.com This includes the development of reusable catalysts and biocatalysts (enzymes) for fluorination and amination reactions. nih.govuliege.bedntb.gov.ua

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. echemi.com Photochemical and electrochemical methods are promising in this regard. mdpi.com

The development of enzymatic routes for the synthesis of fluorinated compounds is a particularly exciting area. nih.gov Enzymes can offer high stereoselectivity and operate under mild, aqueous conditions, making them an environmentally friendly alternative to traditional chemical methods. nih.gov

Q & A

Q. Basic

- NMR : NMR distinguishes fluorine environments (δ -120 to -140 ppm for geminal difluoro groups). NMR reveals cyclohexyl proton splitting patterns (e.g., axial vs. equatorial protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (149.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in biological activity data for fluorinated cyclohexylamines?

Q. Advanced

- Comparative Assays : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across enantiomers .

- Computational Validation : Molecular dynamics (MD) simulations quantify binding stability. For example, free energy perturbation (FEP) calculations explain why the (1S)-enantiomer of a related compound shows higher affinity for dopamine D2 receptors .

- Meta-Analysis : Cross-reference PubChem BioAssay data with in-house results to identify assay-specific artifacts (e.g., solvent interference) .

What strategies optimize the amination step in synthesizing this compound?

Q. Basic

- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel for efficient reduction of imine intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction rates by stabilizing transition states.

- Temperature Control : Low temperatures (-20°C) minimize byproduct formation during reductive amination .

How do computational models predict the physicochemical properties of this compound?

Q. Advanced

- QSAR Models : Predict logP (1.2–1.5) and pKa (~10.5) using fluorine’s electron-withdrawing effects and the amine’s basicity .

- DFT Calculations : Optimize geometry and electrostatic potential maps to explain solubility trends (e.g., poor water solubility due to hydrophobic cyclohexyl group) .

- Validation : Experimental HPLC retention times correlate with computational hydrophobicity indices (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.